molecular formula C19H21NO3S B12532726 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one CAS No. 706816-61-7

3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one

Cat. No.: B12532726
CAS No.: 706816-61-7
M. Wt: 343.4 g/mol
InChI Key: QNZKZDMVWKDZSQ-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one is an organic compound that features a butylsulfanyl group, a nitrophenyl group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Phenylpropanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction where a butylthiol reacts with a halogenated phenylpropanone.

    Nitration: The nitrophenyl group can be introduced through a nitration reaction where the phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The butylsulfanyl group could interact with thiol groups in proteins, while the nitrophenyl group could participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.

    3-(Butylsulfanyl)-3-(4-aminophenyl)-1-phenylpropan-1-one: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

Uniqueness

3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The butylsulfanyl group can enhance lipophilicity, while the nitrophenyl group can participate in various redox reactions.

Properties

CAS No.

706816-61-7

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

3-butylsulfanyl-3-(4-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C19H21NO3S/c1-2-3-13-24-19(14-18(21)15-7-5-4-6-8-15)16-9-11-17(12-10-16)20(22)23/h4-12,19H,2-3,13-14H2,1H3

InChI Key

QNZKZDMVWKDZSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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